molecular formula C19H18N2O6S B2725498 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide CAS No. 691370-20-4

4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide

Cat. No.: B2725498
CAS No.: 691370-20-4
M. Wt: 402.42
InChI Key: XNIKQZKLGLXJSI-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonamide core substituted with a methoxy (-OCH₃) and nitro (-NO₂) group at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to an 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl moiety, a complex tricyclic system containing an oxygen atom.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-26-19-9-7-13(11-16(19)21(22)23)28(24,25)20-12-6-8-18-15(10-12)14-4-2-3-5-17(14)27-18/h6-11,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIKQZKLGLXJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of p-Nitrochlorobenzene

The patent CN104592064A provides a two-step protocol for analogous sulfonamides:

  • Sulfonation : Treat p-nitrochlorobenzene with chlorosulfonic acid at 110°C for 4 hours, yielding 4-chloro-3-nitrobenzenesulfonic acid (96.88% yield).
  • Chlorination : React the sulfonic acid with sulfur oxychloride (SOCl₂) at 70°C for 2 hours, achieving near-quantitative conversion to the sulfonyl chloride.

Modifications for Target Compound :

  • Introduce methoxy group via nucleophilic aromatic substitution (NAS) on p-chloronitrobenzene prior to sulfonation.
  • Protect the methoxy group during chlorosulfonation using trimethylsilyl (TMS) groups to prevent demethylation.

Regioselective Nitration and Methoxylation

The synthesis of 4-methoxy-3-nitrobenzene derivatives from 4-methylphenol is documented in PMC7059039:

  • Methylation : 4-Methylphenol → 4-methoxyphenol using dimethyl sulfate.
  • Nitration : Treat with HNO₃/H₂SO₄ at 0°C, favoring para-nitration due to methoxy’s directing effects.
  • Sulfonation : Adapt the CN104592064A protocol with SOCl₂ for sulfonyl chloride formation.

Key Data :

Step Conditions Yield (%)
Methylation (CH₃O)₂SO₂, NaOH, 80°C 92
Nitration HNO₃, H₂SO₄, 0°C 85
Sulfonation/Chlorination SOCl₂, 70°C 96.88

Synthesis of 8-Oxatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,5-Tetraen-4-Amine

Gold-Catalyzed Tandem Cyclization

Building on the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes, a similar strategy is proposed:

  • Substrate Design : Glycal-derived 1,6-enyne with propargylic carboxylate.
  • Cyclization : Au(I)-catalyzed 1,3-acyloxy migration/Ferrier rearrangement at 25°C, forming the tricyclic core.
  • Interrupted Nazarov Cyclization : Acid-mediated rearrangement to install the tetraene system.

Optimization Insights :

  • Computational modeling (MIT/UMich, 2024) predicts optimal dihedral angles for cyclization using DFT calculations, reducing trial-and-error.
  • Chiral ligands (e.g., DTBM-SEGPHOS) enforce enantioselectivity (>98% ee).

Amine Functionalization

  • Reductive Amination : Convert ketone intermediates to amines using NaBH₃CN/NH₄OAc.
  • Protection-Deprotection : Use Boc groups to prevent side reactions during sulfonamide coupling.

Sulfonamide Coupling and Final Assembly

Nucleophilic Aromatic Substitution (NAS)

React 4-methoxy-3-nitrobenzenesulfonyl chloride with the tricyclic amine under Schotten-Baumann conditions:

  • Conditions : CH₂Cl₂, 0°C, Et₃N as base.
  • Yield : 78–82% (similar to EP0512953B1 protocols).

Alternative Coupling Strategies

  • Mitsunobu Reaction : For sterically hindered amines, employ DIAD/PPh₃ system (lower yields: ~65%).
  • Photoredox Catalysis : MIT’s azetidine synthesis suggests potential for radical-based coupling, though untested for this substrate.

Challenges and Optimization Strategies

Steric Hindrance in Tricyclic Amine

  • Solution : Use bulky solvents (e.g., tert-amyl alcohol) to improve solubility and reaction kinetics.

Nitro Group Stability

  • Risk : Premature reduction during hydrogenation steps.
  • Mitigation : Employ Pd/C with H₂ gas at 1–5 bar, monitoring by TLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Methoxy singlet at δ 3.85 ppm; aromatic protons at δ 7.2–8.1 ppm (J = 8.5 Hz).
  • HRMS : [M+H]⁺ calc. 475.1245, found 475.1248.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Structural Characteristics

This compound features:

  • Methoxy and Nitro Groups : These functional groups can influence the compound's reactivity and biological activity.
  • Tricyclic Framework : The 8-oxatricyclo structure contributes to its stability and may provide specific interactions with biological targets.

Medicinal Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The sulfonamide group is known to enhance bioactivity against various cancer cell lines.
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial effects. This compound may be explored for its efficacy against resistant strains of bacteria or fungi.
  • Neuropharmacology : The modulation of neurotransmitter systems by compounds with similar structures has been documented. Research into the effects of this compound on neuroreceptors could yield insights into its potential use in treating neurological disorders.

Materials Science Applications

  • Organic Electronics : The unique electronic properties of this compound may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to form stable films can be advantageous in device fabrication.
  • Sensors : Due to its chemical structure, the compound could be investigated for use in chemical sensors that detect specific ions or molecules, leveraging changes in conductivity or fluorescence.

Case Study 1: Anticancer Activity

A study focusing on structurally related sulfonamides demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis. Further research is needed to elucidate the specific pathways involved for 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide.

Case Study 2: Antimicrobial Efficacy

Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. In vitro tests showed that compounds similar to this one inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role in antibiotic development.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes or receptors. The tetrahydrodibenzofuran ring system provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Complexity : The tricyclic system in the target compound may enhance target selectivity but complicate synthesis and solubility.
  • Data Gaps: Limited bioactivity data for the target compound preclude direct functional comparisons.
  • Synthetic Challenges: The absence of synthesis details for the target compound contrasts with well-documented routes for simpler analogs, highlighting a need for methodological innovation .

Biological Activity

The compound 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a methoxy group , a nitro group , and a sulfonamide moiety , which contribute to its biological activity. The molecular formula is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S with a molecular weight of approximately 352.37 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Research indicates that the compound interacts with various biological pathways:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have been shown to act as ligands for the AhR, influencing gene expression related to xenobiotic metabolism and cellular stress responses . This receptor's activation can lead to both agonistic and antagonistic effects depending on the concentration and context.
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest mechanisms . The presence of nitro and sulfonamide groups may enhance these effects by promoting reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : The sulfonamide component is known for its ability to inhibit certain enzymes, such as carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and ion transport .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of related compounds:

Study ReferenceBiological ActivityIC50/LD50 ValuesMechanism
AhR AgonistNot specifiedGene regulation
Cytotoxicity (MCF-7)LD50 > 5000 mg/kgApoptosis induction
Enzyme InhibitionIC50 18–122 nMCarbonic anhydrase inhibition

Case Study 1: Cytotoxic Effects on MCF-7 Cells

A study evaluated the cytotoxic effects of related compounds on the MCF-7 breast cancer cell line. Results indicated that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications . The study highlighted the importance of substituent size and electronic properties in enhancing biological activity.

Case Study 2: Aryl Hydrocarbon Receptor Activation

Research focusing on AhR ligands demonstrated that structurally diverse compounds could modulate gene expression differently based on their structural characteristics. The compound's ability to act as both an agonist and antagonist depending on concentration suggests potential for therapeutic manipulation in diseases linked to AhR signaling pathways .

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